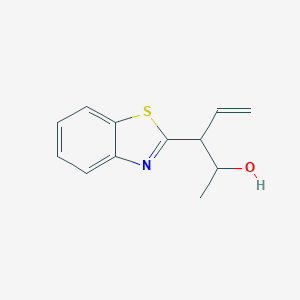
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, also known as BZPEN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BZPEN belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
Mechanism Of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. In particular, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can induce DNA damage and cell death in cancer cells.
Biochemical And Physiological Effects
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In microbial cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the growth and proliferation of various pathogenic bacteria and viruses. In addition, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol. One area of interest is the development of novel derivatives of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, which could lead to the development of more targeted and effective therapies. Finally, the use of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol as a fluorescent probe for the detection of heavy metal ions in water is an area of growing interest, and further research in this area could lead to the development of new environmental monitoring tools.
Synthesis Methods
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be synthesized through a multi-step process starting from 2-aminobenzenethiol and 4-penten-2-one. The first step involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol. This compound is then treated with sodium hydroxide to obtain 2-mercaptobenzenethiol. In the next step, 4-penten-2-one is added to the reaction mixture, and the resulting product is purified by column chromatography to obtain 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
properties
CAS RN |
116058-96-9 |
|---|---|
Product Name |
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol |
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
InChI Key |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
synonyms |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



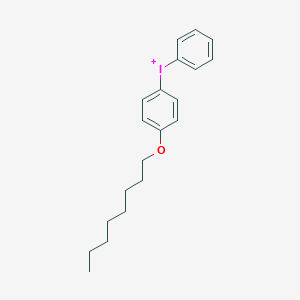
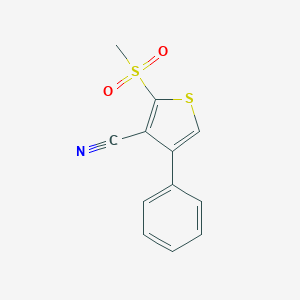
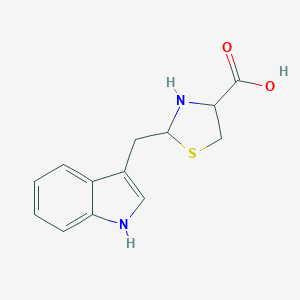
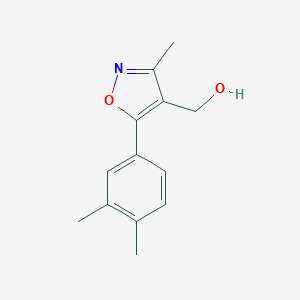
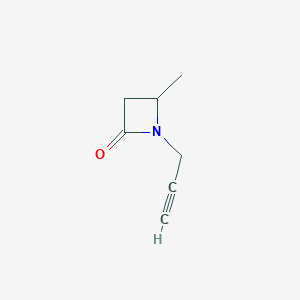
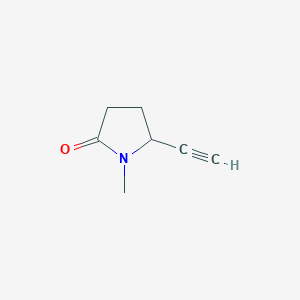
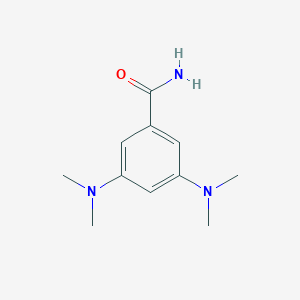
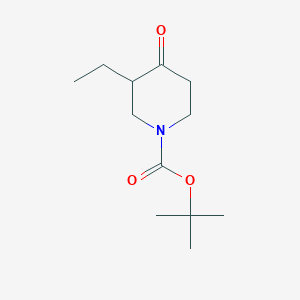
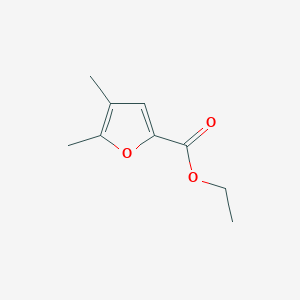
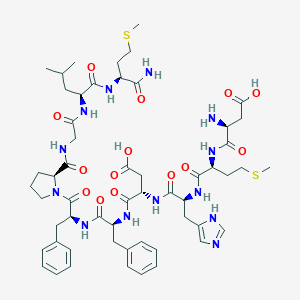


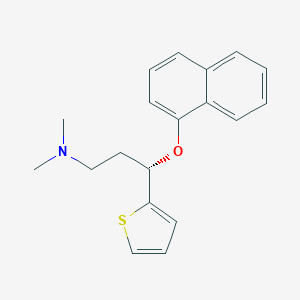
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)